2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid
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Overview
Description
2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid is a chemical compound that belongs to the class of benzodioxole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid typically involves the reaction of 7-chlorobenzo[d][1,3]dioxole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorobenzo[d][1,3]dioxole moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. For instance, as a COX inhibitor, it competitively inhibits the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the biosynthesis of prostaglandins . This inhibition reduces the production of prostaglandins, leading to anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
2-(6-(2-Bromobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid: Another benzodioxole derivative with similar biological activities.
2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid:
Uniqueness
2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid is unique due to the presence of the chlorobenzo[d][1,3]dioxole moiety, which imparts specific biological activities and chemical reactivity. Its potential as a COX inhibitor and its diverse applications in various fields make it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C9H7ClO5 |
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Molecular Weight |
230.60 g/mol |
IUPAC Name |
2-[(7-chloro-1,3-benzodioxol-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C9H7ClO5/c10-6-1-5(13-3-8(11)12)2-7-9(6)15-4-14-7/h1-2H,3-4H2,(H,11,12) |
InChI Key |
QOSVFBMCBIVTJP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)OCC(=O)O)Cl |
Origin of Product |
United States |
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